

Application Note: Quantification of D-Arabinose in Urine by Isotope Dilution GC-MS

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Compound of Interest

Compound Name: *D-Arabinose-d2*

Cat. No.: *B12396679*

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Introduction

D-arabinose, a five-carbon sugar, is not typically found in mammals but is a significant component of the cell wall of mycobacteria, including *Mycobacterium tuberculosis*, the causative agent of tuberculosis (TB).^{[1][2]} Specifically, it is a key constituent of the lipoglycan lipoarabinomannan (LAM).^[3] The detection and quantification of D-arabinose in urine can therefore serve as a valuable biomarker for active TB.^{[3][4]} This application note describes a robust and sensitive method for the quantification of D-arabinose in human urine using isotope dilution gas chromatography-mass spectrometry (GC-MS). The method involves the liberation of D-arabinose from urinary LAM by acid hydrolysis, followed by chemical derivatization to produce a volatile compound suitable for GC-MS analysis. Isotope dilution using a stable isotope-labeled internal standard ensures high accuracy and precision.

Principle

The method is based on the principle of isotope dilution mass spectrometry (IDMS), a definitive analytical technique. A known amount of a stable isotope-labeled internal standard (e.g., ¹³C₅-D-arabinose) is added to the urine sample at the beginning of the sample preparation process.^[2] This standard behaves chemically and physically identically to the endogenous D-arabinose throughout extraction, derivatization, and GC-MS analysis. Any sample loss during the procedure will affect both the analyte and the internal standard equally, thus not impacting the final quantitative result. After derivatization, the sample is analyzed by GC-MS, and the

concentration of D-arabinose is determined by measuring the ratio of the signal from the analyte to that of the internal standard.[\[5\]](#)

Quantitative Data Summary

The following table summarizes representative quantitative data for D-arabinose concentrations found in urine samples from various patient groups.

Patient Group	D-Arabinose Concentration (ng/mL)	Reference
TB Sputum Smear & Culture Positive	~10 - 40	[2] [3] [4]
TB Sputum Smear & Culture Negative	Not Detected	[2]
Non-Endemic Urine (NEU) - Unpurified	Detectable amounts	[2] [6]
Non-Endemic Urine (NEU) - Purified	Not Detected	[2] [6]

Experimental Protocols

This section provides a detailed protocol for the quantification of D-arabinose in urine.

Materials and Reagents

- D-Arabinose standard
- $^{13}\text{C}_5$ -D-arabinose (internal standard)
- Trifluoroacetic acid (TFA)
- (R)-(-)-2-Octanol
- Tri-Sil HTP reagent (for silylation) or Trifluoroacetic anhydride (TFAA)
- Ammonium acetate

- n-Propanol
- Chloroform
- Octyl-Sepharose CL-4B column
- Deionized water
- Nitrogen gas supply
- Heating block or oven
- GC-MS system

Sample Preparation and LAM Purification

- Dialysis: Dialyze 3.5 mL of each urine sample against deionized water overnight using a 3.5 kDa molecular weight cutoff membrane filter to remove small molecule interferents.[\[2\]](#)
- Drying and Reconstitution: Dry the dialyzed urine and reconstitute it in 500 μ L of deionized water.[\[2\]](#)
- Hydrophobic Interaction Chromatography:
 - Re-suspend a 100 μ L aliquot of the reconstituted sample in 100 μ L of 5% n-propanol in 0.1 M ammonium acetate.[\[2\]](#)
 - Load this solution onto an Octyl-Sepharose CL-4B column to purify the lipoarabinomannan (LAM) away from endogenous glycans.[\[2\]](#)
 - Elute the column and collect the relevant fractions containing LAM.

Hydrolysis and Derivatization

- Internal Standard Spiking: To a 100 μ L aliquot of the purified sample, add a known amount (e.g., 200 ng) of $^{13}\text{C}_5$ -D-arabinose as the internal standard.[\[2\]](#)
- Acid Hydrolysis: Add 200 μ L of 2M aqueous trifluoroacetic acid (TFA) to the sample. Heat at 120°C for 2 hours to hydrolyze LAM and release D-arabinose.[\[2\]](#)[\[7\]](#)

- Octanolysis: Cool the TFA hydrolysate to 0°C and add 100 µL of (R)-(-)-2-octanol, followed by 20 µL of TFA (~2 M). Heat the mixture overnight at 120°C to form octyl-arabinosides.[2]
- Derivatization (choose one):
 - Silylation: Dry the octyl-arabinoside sample and add 100 µL of Tri-Sil HTP reagent. Heat at 80°C for 20 minutes to form trimethylsilyl (TMS) derivatives.[2]
 - TFAA Esterification: Alternatively, for trifluoroacetyl derivatives, treat the dried sample with trifluoroacetic anhydride (TFAA) in acetonitrile.[2]
- Extraction: After derivatization, perform a liquid-liquid extraction, for instance with chloroform, to isolate the derivatized sugars.[2][7]
- Final Preparation: Dry the extracted sample under a stream of nitrogen and reconstitute it in a small volume of a suitable solvent (e.g., chloroform) for GC-MS analysis.[2]

GC-MS Analysis

- Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., Varian CP 3800 GC with a 320-MS).[2]
- GC Conditions:
 - Column: Use a suitable capillary column for carbohydrate analysis.
 - Oven Program: A typical temperature program starts at a low temperature (e.g., 50°C), ramps up to a higher temperature to separate the analytes, and then holds at a final high temperature to elute all compounds. For example, hold at 50°C for 1 min, then ramp at 30°C/min to 150°C, and finally ramp at 10°C/min to 300°C.[2]
- MS Conditions:
 - Ionization: Electron Ionization (EI).
 - Acquisition Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity.[8]
 - Monitored Ions:

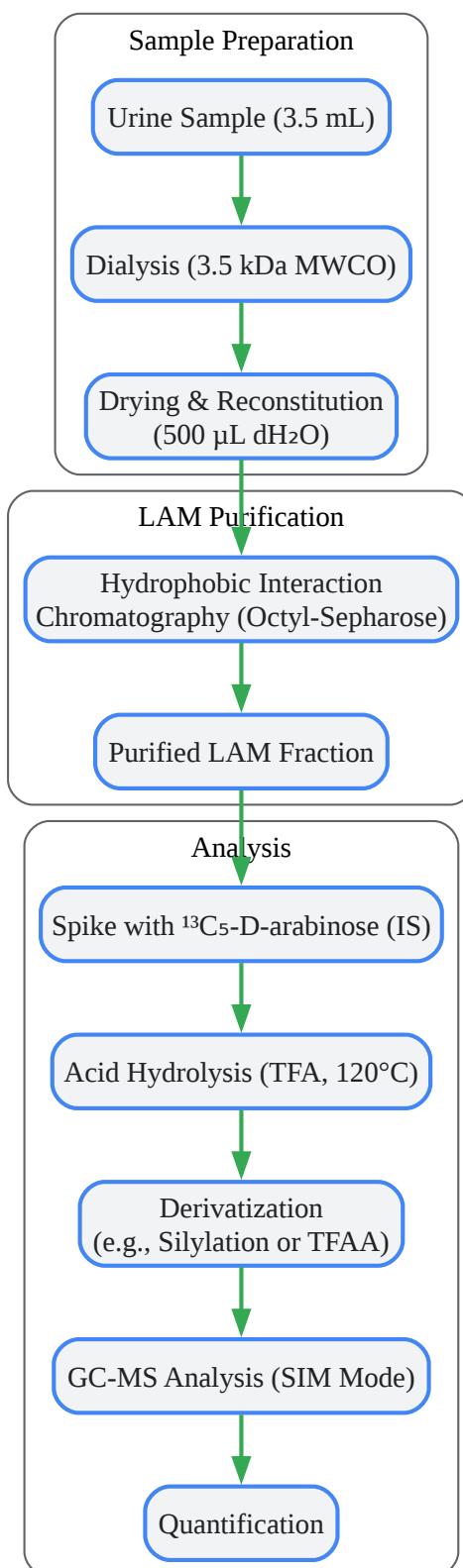
- For TMS-derivatives of D-arabinose: m/z 204, 217.[2]
- For TMS-derivatives of $^{13}\text{C}_5$ -D-arabinose (IS): m/z 206, 220.[2]
- For TFAA-derivatives of D-arabinose: monitor the transition from parent ion m/z 420.9 to daughter ion m/z 192.9 (MS/MS).[2]
- For TFAA-derivatives of $^{13}\text{C}_5$ -D-arabinose (IS): monitor the transition from parent ion m/z 425.9 to daughter ion m/z 197.9 (MS/MS).[2]

Data Analysis and Quantification

- Peak Identification: Identify the peaks corresponding to the derivatized D-arabinose and the internal standard based on their retention times and characteristic ions. The use of (R)-(-)-2-octanol during derivatization allows for the chromatographic separation of D- and L-arabinose enantiomers.[2]
- Calibration Curve: Prepare a series of calibration standards containing known concentrations of D-arabinose and a fixed concentration of the internal standard. Process these standards in the same way as the samples.
- Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for both the samples and the calibration standards. Determine the concentration of D-arabinose in the samples by interpolating their peak area ratios on the calibration curve.

Diagrams

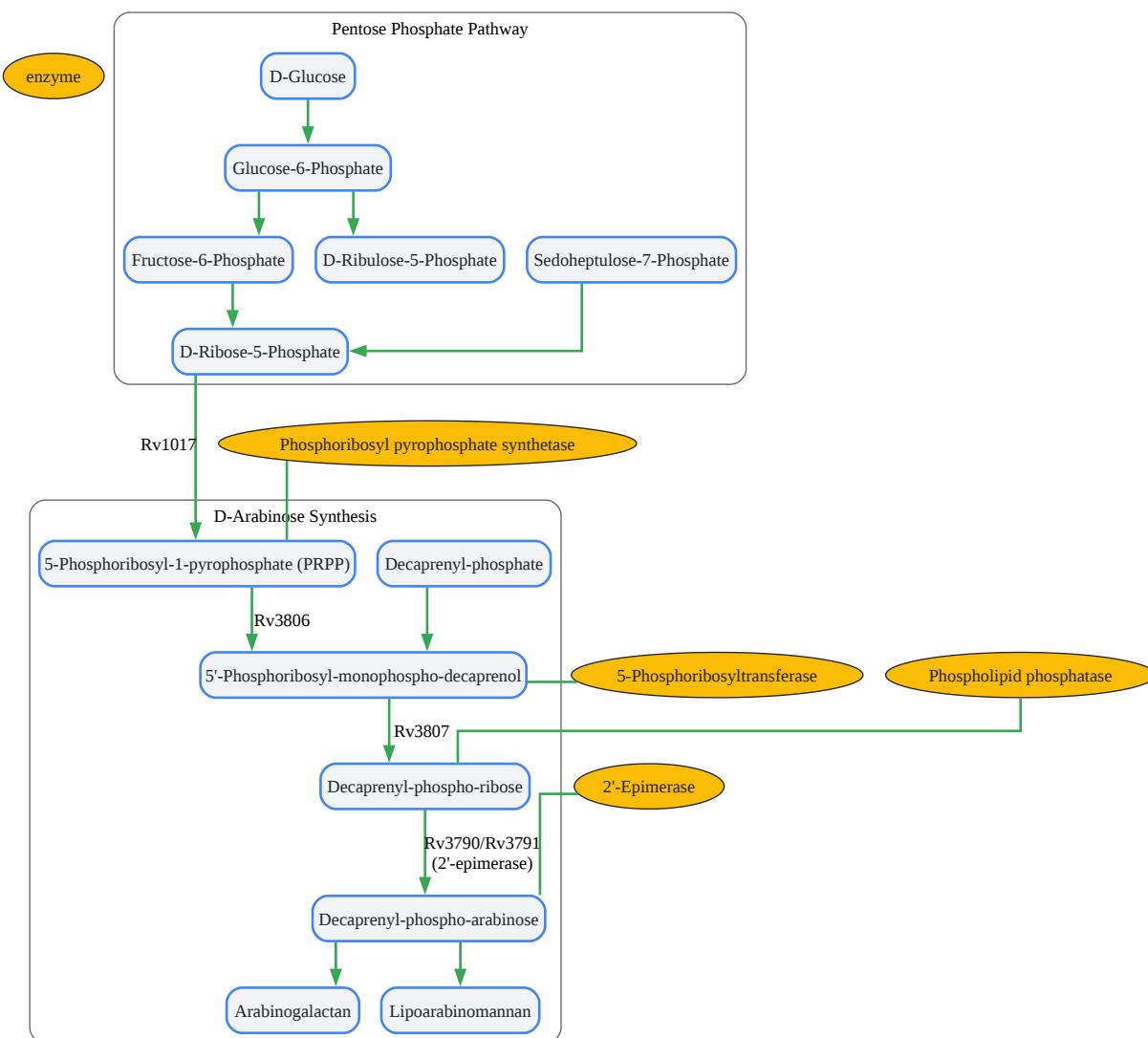
Experimental Workflow



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Caption: Experimental workflow for D-arabinose quantification.

D-Arabinose Biosynthesis Pathway in Mycobacteria



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Caption: Mycobacterial D-arabinose biosynthesis pathway.[\[9\]](#)

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